benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a thiazole ring, and an acetate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps:
Formation of the Chromen-4-one Core: This step involves the condensation of an appropriate phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.
Esterification: The final step involves the esterification of the chromen-4-one derivative with benzyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromen-4-one core.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The benzyl group and the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the chromen-4-one core and thiazole ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, antimicrobial agent, or anti-inflammatory compound.
Medicine
In medicine, research may explore the compound’s potential therapeutic applications, such as its use in the treatment of certain diseases or conditions. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propionate
- Benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}butyrate
Uniqueness
Compared to similar compounds, benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its specific ester group and the position of the thiazole ring. These structural features may influence its reactivity, biological activity, and potential applications. The presence of the acetate ester group, in particular, may enhance its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C24H21NO5S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
benzyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C24H21NO5S/c1-3-17-9-18-21(28-12-19(23(18)27)24-25-15(2)14-31-24)10-20(17)29-13-22(26)30-11-16-7-5-4-6-8-16/h4-10,12,14H,3,11,13H2,1-2H3 |
InChI Key |
FTIBDHJLVPSHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC3=CC=CC=C3)OC=C(C2=O)C4=NC(=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.